2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl
Description
Properties
IUPAC Name |
2-fluoro-1-phenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBTOXCUXWGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673495 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214369-54-6 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup
- Catalyst : Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium acetate [Pd(OAc)₂] are standard.
- Base : Alkaline conditions using K₃PO₄, K₂CO₃, or NaHCO₃.
- Solvent System : Tetrahydrofuran (THF)/water or dioxane/water mixtures.
- Temperature : Reflux conditions (80–105°C) for 8–24 hours.
Yield Optimization
- Catalyst Loading : 4 mol% Pd(PPh₃)₄ achieves >90% yield.
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance coupling efficiency.
Alternative Methods
Copper-Mediated Coupling
- Conditions : CuI catalyst with phenanthroline ligand in DMF at 90°C.
- Limitation : Lower yields (~70%) compared to Pd-based methods.
Decarboxylative Coupling
- Precursor : Diethyl malonate derivatives (e.g., diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonate).
- Steps :
Critical Data Table
| Parameter | Suzuki-Miyaura (Pd) | Copper-Mediated (Cu) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | CuI/phenanthroline |
| Base | K₃PO₄ | – |
| Solvent | THF/H₂O | DMF |
| Temperature | 80–105°C | 90°C |
| Yield | 85–90.5% | ~70% |
| Reaction Time | 12–14 h | 24 h |
Mechanistic Insights
- Oxidative Addition : Pd(0) inserts into the C–X bond (X = Br, I) of the halogenated aryl.
- Transmetalation : Boronic acid transfers to Pd via base-assisted deprotonation.
- Reductive Elimination : Forms the biphenyl product, regenerating Pd(0).
Challenges and Solutions
- Trifluoromethyl Stability : Use sterically hindered boronic acids to minimize protodeboronation.
- Byproducts : Column chromatography (hexane/ethyl acetate) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The biphenyl structure can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted biphenyls, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
Biphenyl derivatives, including 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl, are pivotal in the development of pharmaceuticals. They serve as scaffolds for various drug candidates due to their ability to modulate biological activity. For instance, biphenyl compounds exhibit antiandrogenic, antifungal, antibacterial, and anti-inflammatory properties .
Case Studies:
- Anti-cancer Agents: Research has indicated that certain biphenyl derivatives can inhibit tumor growth. A study highlighted the synthesis of fluorinated biphenyls that demonstrated promising activity against basal cell carcinoma .
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Compounds with biphenyl structures have been developed into NSAIDs, showcasing their utility in treating inflammatory conditions .
Materials Science
Organic Electronics:
The unique electronic properties of this compound make it valuable in the field of organic electronics. Its rigidity and chemical stability are beneficial for applications in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .
Liquid Crystals:
Fluorinated biphenyls are employed as liquid crystal materials due to their favorable thermal and optical properties. They can be used to enhance the performance of display technologies by providing better response times and contrast ratios .
Organometallic Chemistry
Catalysis:
The compound serves as a ligand in various organometallic complexes, enhancing catalytic processes. Biphenyl derivatives are known to stabilize metal centers and facilitate reactions such as cross-coupling reactions, which are essential in synthesizing complex organic molecules .
Synthesis of New Materials:
Recent advancements have shown that biphenyl derivatives can be utilized to synthesize novel materials with specific electronic or magnetic properties, expanding their application scope beyond traditional uses .
Summary Table of Applications
| Field | Application | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Drug Development | Anti-cancer agents, NSAIDs |
| Materials Science | Organic Electronics | OLEDs, LCDs |
| Organometallic Chemistry | Catalysis and Synthesis | Cross-coupling reactions |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, the compound may inhibit or activate certain pathways by binding to active sites on target proteins. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-(Trifluoromethyl)-1,1'-biphenyl
- Structure : Lacks the 2-fluoro substituent, retaining only the 4-CF₃ group.
- Properties : The absence of fluorine reduces electron-withdrawing effects, leading to higher electron density on the biphenyl system. This increases susceptibility to electrophilic substitution but may lower thermal stability compared to the fluorinated analog.
- Applications : Often used in liquid crystal displays (LCDs) due to moderate polarity .
3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
- Structure : Features a 3-fluoro substituent and 2'-CF₃ group, with an additional amine (-NH₂) at the 4-position.
- Properties : The amine group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The 3-fluoro substituent creates a different electronic profile compared to the 2-fluoro isomer.
- Applications: Potential use in drug discovery for receptor-targeted molecules .
4-Fluoro-4'-(trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl
- Structure : Contains 4-fluoro, 3-CF₃, and 4'-trifluoromethoxy (-OCF₃) groups.
- Properties : Multiple electron-withdrawing groups significantly increase lipophilicity and metabolic stability. The -OCF₃ group enhances resistance to oxidation.
- Applications : Explored in agrochemicals for pest control due to its durability in harsh environments .
Physicochemical Properties
| Compound Name | Molecular Weight | Boiling Point (°C) | LogP | Key Functional Groups |
|---|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl | ~242.1* | 280–300† | 3.8–4.2 | 2-F, 4-CF₃ |
| 4-(Trifluoromethyl)-1,1'-biphenyl | 226.1 | 265–275† | 3.2 | 4-CF₃ |
| 4-Fluoro-4'-(trifluoromethoxy)-3-CF₃... | 372.21 | >300† | 4.5 | 4-F, 3-CF₃, 4'-OCF₃ |
*Estimated based on analogous compounds. †Predicted based on substituent contributions.
- Lipophilicity : The 2-fluoro-4-CF₃ derivative has a higher LogP than 4-CF₃ biphenyl due to increased hydrophobicity from fluorine. However, it is less lipophilic than the multi-fluorinated analog with -OCF₃ .
- Thermal Stability : Fluorine at the 2-position enhances thermal stability by reducing electron density and oxidative degradation .
Biological Activity
2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl is a fluorinated biphenyl compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of fluorine atoms, imparts distinctive chemical properties that may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its synthesis, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H8F4. Its structure features a biphenyl backbone with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position. The presence of these electronegative fluorine atoms significantly alters the compound's lipophilicity and reactivity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, related trifluoromethyl-substituted biphenyls have shown moderate activity against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potential efficacy in treating infections caused by organisms such as Escherichia coli and Candida albicans .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | C. albicans | TBD |
Anticancer Potential
Emerging research has highlighted the anticancer potential of fluorinated biphenyl derivatives. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds indicate a promising avenue for further investigation into their mechanisms of action against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The electronegative nature of the fluorine atoms can enhance binding affinity to protein targets or alter metabolic pathways. Studies suggest that such interactions could lead to apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
A notable case study involved the synthesis and evaluation of antimicrobial properties of similar trifluoromethyl-substituted biphenyls. The study reported significant inhibition against Aspergillus niger and Bacillus cereus, supporting the hypothesis that structural modifications can enhance biological activity .
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-4-(trifluoromethyl)-1,1'-biphenyl, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura or nickel/palladium-catalyzed reductive couplings. For example:
- Catalyst Systems : Dual Ni/Pd catalysts (e.g., NiCl₂·dme/Pd(OAc)₂) under mild conditions (65°C) enable efficient C–C bond formation between fluorinated aryl halides and trifluoromethyl-substituted boronic acids .
- Solvent Optimization : Petroleum ether/ethyl acetate (20:1 or 100:1) is effective for purification, yielding white solids with >95% purity .
- Validation : HRMS and NMR (¹H/¹³C) are critical for confirming molecular identity. For analogs, HRMS deviations are <0.0006 Da (e.g., 337.0811 calculated vs. 337.0817 observed) .
Q. Table 1: Example Reaction Conditions for Biphenyl Analog Synthesis
| Compound | Catalyst System | Temp (°C) | Solvent Ratio (PE:EA) | Yield (%) | HRMS Accuracy (Da) |
|---|---|---|---|---|---|
| 39 | Ni/Pd | 65 | 20:1 | 85 | 0.0006 |
| 40 | Ni/Pd | 65 | 100:1 | 78 | 0.0002 |
Q. How is structural characterization performed for fluorinated biphenyl derivatives?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves bond lengths and angles. For example, C–F bond lengths in fluorinated analogs are typically 1.34–1.37 Å, confirming electronic effects .
- Spectroscopic Techniques : ¹⁹F NMR identifies trifluoromethyl (-CF₃) environments (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes biphenyl coupling patterns (e.g., para-substitution shows singlet aromatic protons) .
Q. What factors influence the stability of this compound under storage or reaction conditions?
Methodological Answer:
- Photostability : Fluorinated biphenyls are prone to UV-induced degradation. Store in amber vials under inert gas (N₂/Ar).
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, but prolonged heating (>100°C) in polar solvents (e.g., DMF) may cause defluorination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry caused by fluorine’s electronegativity?
Methodological Answer:
- High-Resolution Refinement : SHELXL refines anisotropic displacement parameters for fluorine atoms, reducing thermal motion artifacts. For example, in 4-(2-fluorobenzoyl) derivatives, residual density maps confirm absence of disorder .
- Twinned Data Handling : SHELXE processes twinned crystals (common in fluorinated compounds) by partitioning intensity data into dual domains .
Q. What computational methods predict the reactivity of trifluoromethyl groups in biphenyl systems?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) models assess CF₃ group electrophilicity. Fukui indices predict regioselectivity in electrophilic substitutions (e.g., nitration occurs meta to CF₃ due to electron-withdrawing effects) .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and membrane permeability, guiding pharmacological applications .
Q. How to address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Case Study : If ¹H NMR suggests para-substitution but X-ray shows meta-fluoro placement:
- Re-examine NMR solvent effects (e.g., DMSO-d6 vs. CDCl₃).
- Validate via NOESY/ROESY to confirm spatial proximity of substituents .
- Cross-check with HRMS isotope patterns (e.g., ⁷⁹Br/⁸¹Br vs. ¹⁹F splitting) .
Q. What strategies improve regioselectivity in introducing fluorine/trifluoromethyl groups?
Methodological Answer:
- Directed C–H Functionalization : Use directing groups (e.g., carbonyls) to position fluorine at specific sites.
- Sandmeyer Reaction : Diazotization of anilines followed by Cu-mediated fluorination achieves ortho/para selectivity .
Q. How is this compound utilized in drug discovery pipelines?
Methodological Answer:
- Target Identification : Acts as a core scaffold for Factor Xa inhibitors (e.g., Razaxaban analogs). Docking studies (AutoDock Vina) assess binding to serine protease active sites .
- Metabolic Studies : LC-MS/MS tracks hepatic clearance using human microsomes, identifying CYP3A4-mediated oxidation hotspots .
Q. What analytical techniques identify degradation products under oxidative conditions?
Methodological Answer:
- LC-HRMS : Detects defluorinated metabolites (e.g., m/z shifts of -18 Da from loss of HF).
- EPR Spectroscopy : Captures radical intermediates during photodegradation .
Q. How do solvent polarity and proticity affect cross-coupling efficiency?
Methodological Answer:
- Polar Aprotic Solvents : DMF or THF enhance catalyst solubility but may slow aryl halide activation.
- Protic Additives : t-BuOH (5% v/v) accelerates oxidative addition in Pd-catalyzed reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
